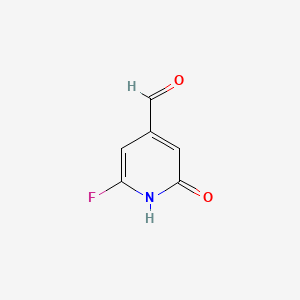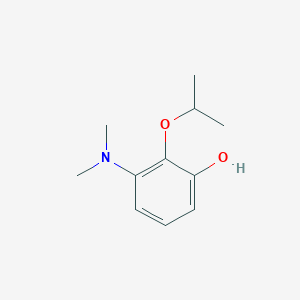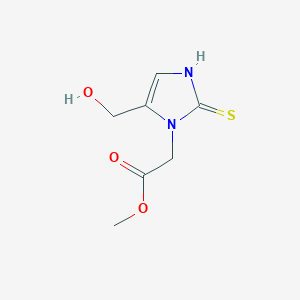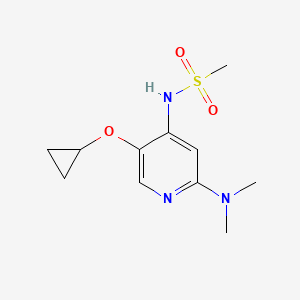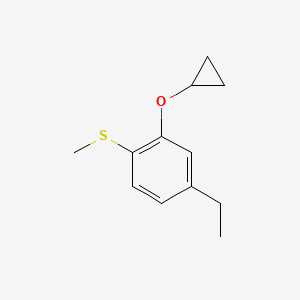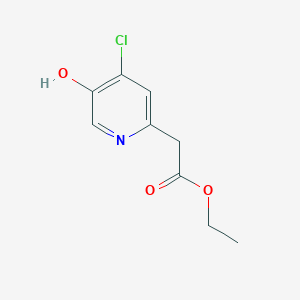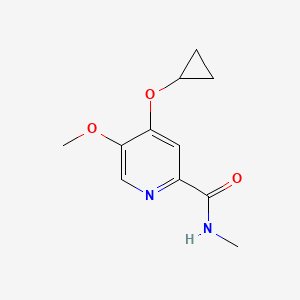
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-5-methoxypyridine with N-methylamine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can be compared with similar compounds such as 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide and 5-(cyclopropylmethoxy)-N-methoxy-N-methylpicolinamide . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(16-7-3-4-7)10(15-2)6-13-8/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
CBNLCOSSCFRCLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



